An In-depth Technical Guide to the Physical Properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
An In-depth Technical Guide to the Physical Properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol (CAS No: 76041-74-2). This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, where trifluoromethylpyridine scaffolds are of significant interest. The guide consolidates available data on the compound's structure, tautomerism, thermal properties, solubility, and spectral characteristics. Recognizing the scarcity of publicly available experimental data, this guide also incorporates predicted values and outlines robust experimental protocols for their empirical determination. The critical thiol-thione tautomerism inherent to 2-mercaptopyridines is a central focus, as it profoundly influences the compound's physical and chemical behavior.
Introduction and Chemical Identity
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a halogenated and trifluoromethylated pyridine derivative. Such compounds are pivotal building blocks in medicinal and agricultural chemistry due to the unique physicochemical properties imparted by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of both a chloro and a thiol group offers versatile handles for further synthetic transformations.
A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the thiol and the thione forms. Computational studies and experimental evidence for analogous 2-mercaptopyridine systems strongly suggest that the equilibrium favors the thione tautomer, 3-Chloro-5-(trifluoromethyl)pyridin-2(1H)-thione.[2][3] This preference is crucial for understanding its reactivity, hydrogen bonding capabilities, and spectral properties.
Logical Flow for Structural Analysis
Caption: Thiol-Thione Tautomerism.
Core Physical and Chemical Properties
The empirical data for 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is limited. The following table summarizes the available experimental data alongside computationally predicted values to provide a comprehensive profile. It is imperative for researchers to empirically verify the predicted values for mission-critical applications.
| Property | Value | Data Type | Source |
| Molecular Formula | C₆H₃ClF₃NS | --- | [4][5] |
| Molecular Weight | 213.61 g/mol | --- | [4][5] |
| CAS Number | 76041-74-2 | --- | [4][5] |
| Appearance | Beige solid | Experimental | |
| Odor | Stench | Experimental | [5] |
| Melting Point | 145 °C | Experimental | [5] |
| Boiling Point | 164.1 ± 50.0 °C | Predicted | [5] |
| Density | 1.56 ± 0.1 g/cm³ | Predicted | [5] |
| pKa | 6.66 ± 0.60 | Predicted | [5] |
| Storage Temperature | 2-8°C or Room Temp. | Recommendation | [5] |
Tautomerism: The Thione Dominance
As a 2-substituted pyridinethiol, the compound exists as a mixture of two tautomers: the aromatic thiol form and the non-aromatic thione form. For the parent compound, pyridine-2(1H)-thione, extensive studies have shown that the thione form is the major tautomer in both the solid state and in solution.[2] This is attributed to the greater stability of the amide-like C=S bond in the thione form compared to the C=N bond in the thiol form.
The strong electron-withdrawing nature of the trifluoromethyl group at the 5-position is expected to further influence this equilibrium.[6] While a specific experimental study on the tautomeric ratio of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is not publicly available, the IUPAC name provided by PubChem for this structure is 3-chloro-5-(trifluoromethyl)-1H-pyridine-2-thione , indicating that this is considered the predominant and more stable form.[3]
Implications for Researchers:
-
Reactivity: The nucleophilicity will differ significantly. The sulfur in the thiol form is a soft nucleophile, while the thione form can react via sulfur or nitrogen.
-
Spectroscopy: The tautomers will have distinct NMR and IR spectra. For instance, the thione form will exhibit a characteristic C=S stretching vibration in the IR spectrum and a proton attached to nitrogen (N-H) in the ¹H NMR spectrum.
-
Solubility & Crystal Packing: The greater polarity and hydrogen bonding capability (N-H donor and C=S acceptor) of the thione form will dictate its solubility and crystal structure.
Spectral Data and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Region: Two signals corresponding to the two protons on the pyridine ring are expected. Their chemical shifts and coupling constants will be influenced by the chloro and trifluoromethyl substituents.
-
N-H Proton: A broad singlet corresponding to the N-H proton of the dominant thione tautomer is anticipated. Its chemical shift will be concentration-dependent and the peak may be absent if the sample is analyzed in D₂O due to proton exchange.
-
-
¹³C NMR:
-
Six distinct carbon signals are expected. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The C=S carbon of the thione form will have a characteristic downfield chemical shift.
-
-
¹⁹F NMR:
-
A singlet is expected for the -CF₃ group. Its chemical shift relative to a standard like CFCl₃ will be characteristic of a trifluoromethyl group attached to a pyridine ring.
-
Infrared (IR) Spectroscopy
The IR spectrum will be critical for identifying the dominant tautomeric form.
-
Thione Form:
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
C=S Stretch: A characteristic thiocarbonyl stretching vibration, typically in the 1100-1250 cm⁻¹ region.
-
-
Thiol Form (if present):
-
S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹ for the S-H stretch. The absence or very low intensity of this peak would support the predominance of the thione form.
-
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 213.61 g/mol .
-
Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
-
Fragmentation: Common fragmentation patterns may include the loss of the trifluoromethyl group or the chlorine atom. PubChemLite provides predicted collision cross-section data for various adducts which can aid in identification.[3]
Solubility Profile
Experimentally determined solubility data is not available. However, based on the structure, a general solubility profile can be predicted. The trifluoromethyl group increases lipophilicity, while the thione functional group, with its ability to act as a hydrogen bond donor and acceptor, can interact with polar solvents.
-
Organic Solvents: The compound is expected to be soluble in common polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as chlorinated solvents like dichloromethane. Its solubility in alcohols like methanol and ethanol is also likely.
-
Aqueous Solubility: Solubility in water is predicted to be low. The presence of the trifluoromethyl group and the overall organic scaffold will limit aqueous solubility.[8] The compound's acidity (thiol form) or basicity (pyridine nitrogen) suggests that its solubility may be pH-dependent.
Workflow for Experimental Solubility Determination
Caption: Protocol for determining solubility.
Synthesis and Purity Analysis
Synthetic Pathway
While a specific, detailed experimental procedure for the synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is not detailed in the reviewed literature, a plausible and common route for synthesizing pyridinethiols involves the reaction of the corresponding chloropyridine with a sulfur source.[9]
A likely precursor is 2,3-dichloro-5-(trifluoromethyl)pyridine.[10] This starting material can be synthesized through various chlorination and fluorination strategies starting from picoline derivatives.[6] The reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with a nucleophilic sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, would selectively displace the chlorine at the more reactive 2-position to yield the target thiol.
Purity Assessment
Ensuring the purity of this compound is critical for its application. A multi-technique approach is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and identifying non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, likely with a pH modifier like formic acid, would be a suitable starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. Due to the low volatility of the thiol, derivatization (e.g., silylation) may be required to achieve good chromatographic performance.[9]
-
NMR Spectroscopy: Quantitative NMR (qNMR) can be used for highly accurate purity determination using a certified internal standard.
-
Elemental Analysis: Confirms the elemental composition (C, H, N, S) and provides an overall measure of purity, assuming no impurities have the same elemental composition.
Safe Handling and Storage
As with any laboratory chemical, 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors, especially given its characteristic stench.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight. Recommended storage temperatures range from 2-8°C to general room temperature.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a valuable heterocyclic building block with significant potential in synthetic chemistry. Its physical properties are dominated by the thiol-thione tautomeric equilibrium, which strongly favors the thione form. While a complete experimental dataset for its physical properties is not currently in the public domain, this guide provides a robust framework of known data, predicted values, and expected chemical behaviors. The outlined experimental protocols for determining key physical properties such as solubility and for assessing purity provide a clear path for researchers to generate the empirical data necessary for their specific applications. A thorough understanding of its tautomerism is paramount for any scientist working with this compound.
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